9,10-Dihydrophenanthrene

Descripción general

Descripción

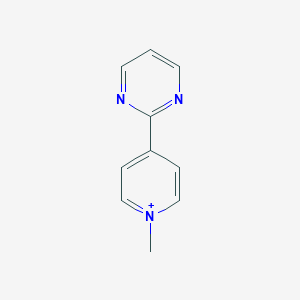

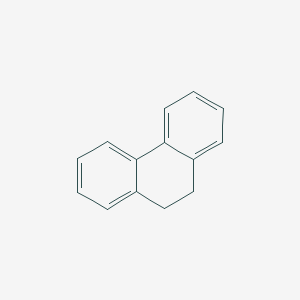

9,10-Dihydrophenanthrene is a chemical compound with the molecular formula C14H12 . It is a derivative of phenanthrene .

Synthesis Analysis

The synthesis of 9,10-Dihydrophenanthrene has been developed via a palladium-catalyzed Heck reaction followed by Reverse Diels-Alder reaction of formaldehyde elimination . This methodology is useful for the synthesis of homologous compounds with a suitable starting material .Molecular Structure Analysis

9,10-Dihydrophenanthrene derivatives with electron-donating and/or -accepting groups at their 9,10-positions were prepared, and their precise molecular structures were determined by X-ray analyses at 203 K . The long C bond [1.646 (4) Å] in the hexaarylethane-type compound with four electron-donating groups is mainly caused by steric interaction .Chemical Reactions Analysis

The reaction mechanism to synthesize 9,10-dihydrophenanthrene involves a palladium-catalyzed Heck reaction followed by Reverse Diels-Alder reaction of formaldehyde elimination . This approach is useful for the synthesis of a variety of natural and synthetic products for industrial and biomedical applications .Aplicaciones Científicas De Investigación

Antimicrobial Agents

9,10-Dihydrophenanthrene-2,4-dicarbonitriles have been synthesized and evaluated for their biological activity as antimicrobial agents . The synthesis involved one-pot multi-component reactions of aldehydes, malononitrile, 1-tetralone, and ammonium acetate .

Synthesis of Alkyl Phenanthrene

A new approach to synthesize 9,10-dihydrophenanthrene, alkyl phenanthrene, and octa-hydro phenanthrene has been developed via a palladium-catalyzed Heck reaction . This method is useful for the synthesis of homologous compounds with a suitable starting material .

Treatment of COVID-19

9,10-Dihydrophenanthrene derivatives have been discovered as inhibitors of SARS-CoV-2 3CLpro, an essential protein in the replication of the virus . This makes them potential therapeutic agents for the treatment of COVID-19 .

Cytotoxicity Against Human Cancer Cells

Novel 9,10-dihydrophenanthrene derivatives from Eria bambusifolia have shown cytotoxicity against human cancer cells in vitro .

Synthesis of Phenanthrene Derivatives

The 9,10-dihydrophenanthrene structure is a key component in the synthesis of a wide variety of natural and synthetic products for industrial and biomedical applications .

Ligands for Novel Catalyst Systems

Phenanthrenes, which include 9,10-dihydrophenanthrene, play an important role as interesting ligands for novel catalyst systems .

Safety And Hazards

While specific safety and hazards information for 9,10-Dihydrophenanthrene is not available in the search results, it’s generally advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . In the event of ingestion, immediate medical assistance should be sought .

Propiedades

IUPAC Name |

9,10-dihydrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPBFNVKTVJZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228264 | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; mp = 30-35 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000443 [mmHg] | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

9,10-Dihydrophenanthrene | |

CAS RN |

776-35-2 | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DIHYDROPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydrophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIHYDROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRM9TU2F34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 9,10-dihydrophenanthrene?

A1: 9,10-Dihydrophenanthrene has the molecular formula C14H12 and a molecular weight of 180.25 g/mol.

Q2: How is the structure of 9,10-dihydrophenanthrene confirmed?

A2: The structure of 9,10-dihydrophenanthrene and its derivatives can be confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-visible (UV-Vis) spectroscopy. [, , ]

Q3: Are there different conformations of 9,10-dihydrophenanthrene?

A3: Yes, 9,10-dihydrophenanthrene can exist in different conformations due to the flexibility of its cyclohexadienyl ring. These conformational changes have been studied using techniques like Electron Spin Resonance (ESR) spectroscopy and variable-temperature NMR. [, ]

Q4: What are some of the biological activities reported for 9,10-dihydrophenanthrene derivatives?

A4: Studies have demonstrated that certain 9,10-dihydrophenanthrene derivatives exhibit promising biological activities, including:

- Antimicrobial and Cytotoxic Properties: Some derivatives, such as juncusol and its analogues, display potent antimicrobial and cytotoxic activity against various bacterial strains and cancer cell lines. [, , , , , ]

- Antifibrotic Activity: Compounds like those isolated from Dendrobium nobile stems have shown potential in inhibiting the proliferation of hepatic stellate cells, suggesting possible applications in treating liver fibrosis. []

- Antineuroinflammatory Activity: Derivatives isolated from Bletilla striata have demonstrated the ability to inhibit nitric oxide production in microglial cells, indicating potential for treating neuroinflammatory conditions. []

- Anxiolytic and Sedative Activities: Certain phenanthrenes isolated from Juncus effusus, including effusol and juncusol, have exhibited anxiolytic and sedative effects. []

Q5: How do 9,10-dihydrophenanthrene derivatives exert their cytotoxic effects?

A5: While the exact mechanisms vary depending on the specific derivative, studies suggest that some 9,10-dihydrophenanthrenes induce cell cycle arrest and apoptosis in cancer cells. For instance, 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP) was found to cause G2/M cell cycle arrest and apoptosis in human lung cancer cells by modulating the expression of cell cycle regulatory proteins and apoptotic markers. []

Q6: Do 9,10-dihydrophenanthrene derivatives interact with DNA?

A6: Yes, some 9,10-dihydrophenanthrene derivatives have shown the ability to interact with DNA. Studies on the reaction of phenanthrene 9,10-oxide with DNA revealed the formation of adducts through both cis and trans opening of the epoxide, leading to alkylation of the purine bases. [] Furthermore, in vitro intercalation studies revealed that 3-amino-9,10-dihydrophenanthrene-2,4-dicarbonitriles interact with calf thymus DNA with a higher affinity than ethidium bromide. []

Q7: What are some methods for synthesizing 9,10-dihydrophenanthrenes?

A7: Several synthetic routes have been developed for 9,10-dihydrophenanthrenes, including:

- Photochemical Cyclization: Irradiation of 1-halo-2-phenethylbenzenes under specific conditions can lead to the formation of 9,10-dihydrophenanthrenes via photocyclization reactions. []

- Palladium-Catalyzed Cocyclotrimerization: Palladium-catalyzed [2 + 2 + 2] cocyclotrimerization of benzynes with bicyclic alkenes provides an efficient route to anellated 9,10-dihydrophenanthrene derivatives. []

- Rhodium-Catalyzed C-H Activation and Relay Diels-Alder Reaction: A one-pot synthesis utilizing rhodium(III)-catalyzed C-H activation and subsequent intramolecular Diels-Alder reaction has been reported for the synthesis of multisubstituted 9,10-dihydrophenanthrenes. []

- Palladium-Catalyzed Asymmetric Intramolecular Friedel-Crafts Allylic Alkylation: This method allows for the asymmetric synthesis of chiral 9,10-dihydrophenanthrenes, providing access to enantiomerically enriched compounds for exploring stereochemical effects on biological activity. []

Q8: Can 9,10-dihydrophenanthrenes undergo dehydroamination reactions?

A9: Yes, studies have shown that 9-alkylamino-9,10-dihydrophenanthrenes can undergo dehydroamination reactions upon heating to give phenanthrene as the product. []

Q9: How do substituents on the 9,10-dihydrophenanthrene ring system affect its reactivity?

A10: The presence and nature of substituents on the 9,10-dihydrophenanthrene ring system can significantly influence its reactivity. For example, studies on electrophilic aromatic substitution reactions have shown that strain effects caused by the non-planar structure of 9,10-dihydrophenanthrene influence the relative reactivity of different positions on the aromatic rings. [] Moreover, the presence of electron-donating or electron-withdrawing groups can affect the electron density of the aromatic system, thereby influencing its reactivity towards electrophilic or nucleophilic attack.

Q10: Can 9,10-dihydrophenanthrene be oxidized?

A11: Yes, 9,10-dihydrophenanthrene can undergo oxidation reactions. One example is the regio- and stereospecific oxidation of 9,10-dihydrophenanthrene by naphthalene dioxygenase, leading to the formation of dihydrodiols and hydroxylated derivatives. []

Q11: Are 9,10-dihydrophenanthrenes found in nature?

A12: Yes, 9,10-dihydrophenanthrenes occur naturally as secondary metabolites in various plant species, particularly within the Orchidaceae and Combretaceae families. [, , , , , , , , , ]

Q12: What is the significance of 9,10-dihydrophenanthrenes in plants?

A13: In certain plant species, 9,10-dihydrophenanthrenes, such as orchinol and hircinol, act as phytoalexins, which are antimicrobial compounds produced by plants in response to stress or pathogen attack. []

Q13: How are 9,10-dihydrophenanthrenes biosynthesized in plants?

A14: Studies have elucidated the biosynthetic pathway of 9,10-dihydrophenanthrenes in plants, starting from the amino acid L-phenylalanine. The pathway involves a series of enzymatic transformations, including the formation of m-coumaric acid, dihydro-m-coumaric acid, 3,3',5-trihydroxybibenzyl, and finally, the cyclization to yield 9,10-dihydrophenanthrenes. []

Q14: What is known about the stability of 9,10-dihydrophenanthrenes?

A15: While 9,10-dihydrophenanthrenes are generally stable compounds, their stability can be influenced by factors such as temperature, pH, and exposure to light or oxidizing agents. For instance, studies have investigated the thermal stability of 9,10-dihydrophenanthrenes, revealing different decomposition pathways and products depending on the reaction conditions. []

Q15: Have computational methods been used to study 9,10-dihydrophenanthrenes?

A16: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations and molecular docking simulations, have been employed to investigate various aspects of 9,10-dihydrophenanthrenes. [, ]

Q16: What insights have computational studies provided into the properties and behavior of 9,10-dihydrophenanthrenes?

A16: Computational studies have been instrumental in:

- Predicting NMR Chemical Shifts: DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been successful in predicting the 13C NMR chemical shifts of 9,10-dihydrophenanthrene analogues, facilitating the structural characterization of new derivatives. []

- Investigating Conformational Preferences: Molecular modeling techniques have been used to explore the conformational preferences of 9,10-dihydrophenanthrene and its derivatives, providing insights into their structural dynamics and potential influence on biological activity. [, ]

- Exploring Interactions with Biological Targets: Molecular docking simulations have been employed to investigate the binding modes and interactions of 9,10-dihydrophenanthrene derivatives with various biological targets, such as DNA and enzymes, aiding in the understanding of their mechanisms of action. [, ]

Q17: How do structural modifications of 9,10-dihydrophenanthrenes affect their biological activity?

A18: SAR studies are crucial for understanding how specific structural features of 9,10-dihydrophenanthrenes contribute to their biological activities. For example, research on oxidized juncuenin B analogues revealed that the presence of a p-quinol moiety significantly enhanced their antiproliferative activity against human cancer cell lines. [] Additionally, the stereochemistry of these compounds can significantly influence their potency, highlighting the importance of considering stereochemical aspects in drug design. []

Q18: What analytical techniques are used to separate and purify 9,10-dihydrophenanthrenes from natural sources?

A19: Various chromatographic methods, including column chromatography, high-speed counter-current chromatography (HSCCC), and high-performance liquid chromatography (HPLC), are widely used to isolate and purify 9,10-dihydrophenanthrenes from plant extracts. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)